molecular formula C20H16F3N7O2 B4710963 [5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

[5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

Cat. No.: B4710963
M. Wt: 443.4 g/mol
InChI Key: VMFBYGMXDSKSMZ-UHFFFAOYSA-N
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Description

[5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a furyl group and a trifluoromethyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.

Preparation Methods

The synthesis of [5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves a series of chemical reactions starting from readily available precursors. One efficient synthetic route involves the use of a Suzuki–Miyaura cross-coupling reaction. This method starts with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, which undergoes arylation using a variety of aryl and heteroaryl boronic acids . The reaction is catalyzed by a tandem catalyst system (XPhosPdG2/XPhos) to avoid debromination. The optimized conditions allow for the synthesis of 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines in good to excellent yields .

Chemical Reactions Analysis

[5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Scientific Research Applications

[5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. For example, it has been shown to inhibit monoamine oxidase B by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in conditions such as Parkinson’s disease.

Comparison with Similar Compounds

[5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Properties

IUPAC Name

[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N7O2/c21-20(22,23)16-11-14(15-3-1-10-32-15)27-17-13(12-26-30(16)17)18(31)28-6-8-29(9-7-28)19-24-4-2-5-25-19/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFBYGMXDSKSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
[5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Reactant of Route 3
Reactant of Route 3
[5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Reactant of Route 4
Reactant of Route 4
[5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Reactant of Route 5
Reactant of Route 5
[5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Reactant of Route 6
Reactant of Route 6
[5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

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